5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
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Overview
Description
5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is a bicyclic compound featuring an amino group and a carboxylic acid group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the amino group: This step often involves the reduction of a nitro group to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Aminobicyclo[2.2.1]heptane-1-carboxylic acid: Similar bicyclic structure but with a different ring size.
5-Aminobicyclo[3.1.0]hexane-1-carboxylic acid: Another bicyclic compound with a different ring system.
5-Aminobicyclo[4.1.0]heptane-1-carboxylic acid: Features a larger bicyclic system.
Uniqueness
5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylic acid group within a rigid bicyclic framework makes it a valuable compound for various applications .
Properties
CAS No. |
2375193-32-9 |
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Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
5-aminobicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8-3-1-2-7(4-8,5-8)6(10)11;/h1-5,9H2,(H,10,11);1H |
InChI Key |
KTWIDGJWUVCLRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1)(C2)N)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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